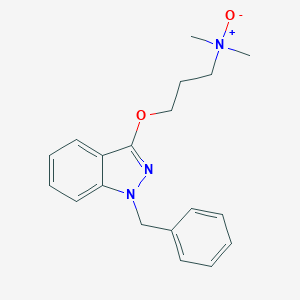

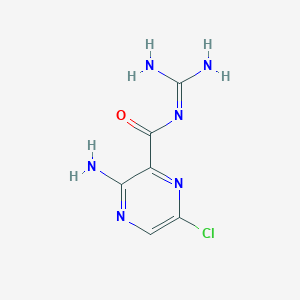

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions, including nucleophilic substitution and the use of different amines. A study by Zítko et al. (2011) outlines the synthesis of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, derived from 6-chloro-5-cyanopyrazine-2-carboxamide, showing antimycobacterial activity, which hints at the synthetic routes and potential chemical reactivity of similar compounds (Zítko et al., 2011).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide have been detailed through FT-Raman and FT-IR spectroscopy. Sakthivel et al. (2014) conducted a comprehensive analysis using density functional theory (DFT), highlighting the molecule's optimized geometric parameters and the stability arising from hyperconjugative interactions and charge delocalization (Sakthivel et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds closely related to 3-Amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide is demonstrated by their involvement in the synthesis of pyrazolo[3,4-d]pyrimidines, as described by Quiroga et al. (2008), who utilized microwave-assisted synthesis under solvent-free conditions for preparing pyrazolo[3,4-d]pyrimidines from precursors including 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (Quiroga et al., 2008).

Physical Properties Analysis

Although specific studies on the physical properties of 3-Amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide were not directly found, the analysis of similar compounds provides insights into their behavior. The vibrational spectral analysis, including FT-Raman and FT-IR spectroscopy, provides a basis for understanding the physical properties at the molecular level, as demonstrated by Sakthivel et al. (2014).

Chemical Properties Analysis

The chemical properties can be inferred from spectroscopic analyses and theoretical studies, such as those by Sakthivel et al. (2014), which reveal insights into the molecule's stability, charge delocalization, and hyperconjugative interactions. The UV-Vis spectrum and HOMO-LUMO energies indicate the molecule's chemical activity and potential reaction pathways (Sakthivel et al., 2014).

Aplicaciones Científicas De Investigación

Pyrazine Derivatives in Research and Industry

Pyrazines, including 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide, are important heterocyclic compounds that have found applications in various fields of scientific research and industry. The compound belongs to a class of volatile heterocyclic nitrogen-containing compounds known for contributing to baking, roasted, and nutty flavors in food products through the Maillard reaction. This reaction is crucial for synthesizing pyrazines and has been a focus of study for enhancing food flavors and controlling the formation of harmful by-products (Hang Yu et al., 2021).

Quinoxaline and Pyrazine Derivatives

Quinoxalines, closely related to pyrazines, are explored for their significant pharmacological properties. These compounds, formed by condensing ortho-diamines with 1,2-diketones, have shown promise in antitumoral studies and as catalysts' ligands. Their structural modifications lead to a wide range of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases (Aastha Pareek and Dharma Kishor, 2015).

High Energy Density Materials

Recent advancements in high-nitrogen azine energy materials highlight the application of pyrazine derivatives in the field of energetic materials. These compounds are investigated for their potential in propellants, mixed explosives, and gas generators, demonstrating a broad application prospect in energetic materials (C. Yongjin & Ba Shuhong, 2019).

Biological and Therapeutic Applications

The diversity of pyrazine derivatives, as evidenced by their numerous pharmacological effects, has been a subject of research interest. These compounds exhibit antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. This highlights their potential in developing more effective and clinically interesting compounds (S. Ferreira & C. Kaiser, 2012).

Direcciones Futuras

Future research could focus on the development of novel inhibitors targeting these ion exchangers, as this compound has shown promising results in inhibiting sodium re-absorption . Additionally, the use of in silico approaches for the rational identification of potential targets and drugs that could target NhaP2 cation proton antiporters to control V. cholerae could be explored .

Propiedades

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIMHPOSZRUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923311 | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide | |

CAS RN |

1203-87-8 | |

| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.